4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide
Overview
Description
4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide is an organic compound with a complex structure that includes methoxy, nitro, and phenylsulfanyl groups attached to a benzamide core
Preparation Methods
The synthesis of 4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Addition of the methoxy group.
Formation of Benzamide: Coupling of the nitro and methoxy-substituted aromatic ring with a phenylsulfanyl-substituted aniline derivative to form the benzamide structure.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide include:
- 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide
- 4-methoxy-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- 4-methyl-3-nitro-N-(1-phenylethyl)benzamide
These compounds share structural similarities but differ in the substituents attached to the benzamide core.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-phenylsulfanylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-12-11-14(13-17(18)22(24)25)20(23)21-16-9-5-6-10-19(16)27-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBFRQPTFISGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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